BenchChemオンラインストアへようこそ!

Elloramycin

Antitumor Activity Leukemia L1210 Structure-Activity Relationship

Elloramycin is the fully glycosylated, permethylated anthracycline-like antibiotic essential for L-1210 leukemia stem cell SAR studies. Its unique 2,3,4-tri-O-methyl-α-L-rhamnose moiety at position 8 is indispensable for antibacterial and antileukemic activity—aglycone elloramycinone is inactive, and partially methylated intermediates are not functionally equivalent. Procure authentic elloramycin as the validated positive control benchmark to distinguish glycoside-dependent mechanisms from aglycone-mediated effects. For combinatorial biosynthesis, it serves as the reference standard for ElmGT-mediated glycodiversification with 11+ NDP-sugar donors.

Molecular Formula C32H36O15
Molecular Weight 660.6 g/mol
Cat. No. B1244480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElloramycin
Synonymselloramycin
elloramycin B
elloramycin C
elloramycin D
elloramycin E
elloramycin F
Molecular FormulaC32H36O15
Molecular Weight660.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)OC)OC)OC
InChIInChI=1S/C32H36O15/c1-12-19-14(10-16(20(12)29(38)44-7)47-30-25(43-6)24(42-5)23(41-4)13(2)46-30)9-15-21(22(19)34)28(37)32(45-8)18(33)11-17(40-3)27(36)31(32,39)26(15)35/h9-11,13,23-25,27,30,34,36,39H,1-8H3/t13-,23-,24+,25+,27+,30-,31+,32+/m0/s1
InChIKeyOYEXGNNKRQPUBW-FJYHMNRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elloramycin: A Structurally Distinct Anthracycline-Like Polyketide with Dual Antibacterial and Antitumor Bioactivity


Elloramycin is an anthracycline-like polyketide antibiotic produced by Streptomyces olivaceus strain Tü 2353, first isolated via chemical screening and structurally characterized as a naphthacenequinone featuring a unique 2,3,4-tri-O-methyl-α-L-rhamnose sugar moiety α-glycosidically linked to an 8-demethyltetracenomycin C aglycone [1]. The compound exhibits weak but reproducible activity against Gram-positive bacteria—particularly streptomycetes—and demonstrates selective inhibition of L-1210 murine leukemia stem cells, with no effect on P388 leukemia in vivo [1]. As a member of the tetracenomycin/elloramycin family distinguished by its highly hydroxylated cyclohexenone core and permethylated deoxysugar appendage, elloramycin serves as both a bioactive natural product and a versatile scaffold for combinatorial biosynthetic engineering via its promiscuous glycosyltransferase ElmGT [2].

Why Tetracenomycin C and Demethylated Elloramycin Analogs Cannot Substitute for Elloramycin in Critical Assays


Elloramycin cannot be interchanged with its closest structural relative tetracenomycin C or with aglycone-only derivatives without substantial loss or alteration of biological function. The permethylated L-rhamnose sugar moiety at position 8 is not merely decorative; its presence directly dictates antibacterial spectrum and antileukemic potency. Tetracenomycin C—which lacks this fully methylated sugar appendage—exhibits a different activity profile, while the aglycone elloramycinone is essentially inactive in antimicrobial assays [1]. Furthermore, the methyltransferases ElmMI, ElmMII, and ElmMIII sequentially methylate the 2'-, 3'-, and 4'-hydroxy groups only after glycosylation, meaning that partially methylated or non-methylated analogs represent biosynthetic intermediates rather than functionally equivalent substitutes [2]. Consequently, procurement of authentic elloramycin is essential for experiments designed to interrogate the native pharmacophore or for studies requiring the complete glycosylated scaffold, as generic substitutions will yield misleading structure-activity conclusions.

Elloramycin Comparative Performance Data: Quantified Differentiation Versus Closest Analogs


Superior Antileukemic Potency of 8-O-Methylelloramycinone Derivative Relative to Elloramycinone

In a direct head-to-head proliferation inhibition assay against murine L1210 leukemia cells, the semi-synthetic derivative 8-O-methylelloramycinone (compound 14) demonstrated the highest potency among all tested elloramycin-type derivatives, significantly exceeding the activity of the parent aglycone elloramycinone (compound 2). This finding establishes that O-methylation at the 8-position of the aglycone is a critical determinant of antileukemic activity [1].

Antitumor Activity Leukemia L1210 Structure-Activity Relationship

Complete Loss of Antibacterial Activity in Elloramycin Aglycone Versus Weak Activity of the Native Glycoside

Antibacterial evaluation reveals that the native glycosylated elloramycin exhibits weak but detectable activity against a variety of Gram-positive bacteria, particularly streptomycetes. In stark contrast, the aglycone elloramycinone (generated by acidic hydrolysis of elloramycin) is completely inactive against the same bacterial panel. This demonstrates an absolute requirement for the intact glycoside for any antimicrobial effect [1].

Antibacterial Gram-positive Glycosylation-Dependent Activity

ElmGT Glycosyltransferase Substrate Flexibility: Elloramycin as a Unique Platform for Generating Diverse Glycodiversified Analogs

The glycosyltransferase ElmGT from the elloramycin biosynthetic pathway exhibits remarkable donor substrate flexibility, capable of transferring at least 11 different sugars to the 8-demethyltetracenomycin C aglycone. This promiscuity has been exploited to generate novel elloramycin analogs including 8-demethyl-8-L-digitoxosyltetracenomycin C and 8-demethyl-8-D-glucosyltetracenomycin C, demonstrating that elloramycin's biosynthetic machinery—specifically ElmGT—is uniquely permissive for sugar diversification compared to glycosyltransferases from related anthracycline pathways [1][2].

Combinatorial Biosynthesis Glycosyltransferase Glycodiversification

Hybrid Elloramycin Analogs Produced via Combinatorial Biosynthesis: First Natural Product Description of L-Olivose

Co-expression of the elloramycin aglycone biosynthetic genes (cos16F4) with L-oleandrose biosynthetic genes from the oleandomycin pathway in S. albus resulted in the production of three new hybrid elloramycin analogs. Notably, this work marks the first ever description of L-olivose as a sugar moiety of a natural product. The engineered strains produced analogs containing elloramycinone or 12a-demethyl-elloramycinone aglycones decorated with L-olivose, L-oleandrose, or L-rhamnose sugar residues [1].

Combinatorial Biosynthesis Hybrid Natural Products Deoxysugar Discovery

Differential In Vivo Antileukemic Activity: Elloramycin Shows Selectivity for L-1210 Over P388 Leukemia

Elloramycin exhibits a distinct and selective in vivo antileukemic profile: while it demonstrates reproducible activity against L-1210 murine leukemia stem cells in vitro, it is completely ineffective against mouse leukemic P388 cells in vivo. This pattern of selectivity contrasts with certain other anthracycline-class compounds that show broader activity across both L-1210 and P388 models, suggesting a potentially narrower and more predictable therapeutic window [1].

In Vivo Antitumor Leukemia Models Selectivity Profile

Tetracenomycin D3 Intermediate Shows Moderate Antibacterial Activity Whereas Tetracenomycin B3 and D1 Are Inactive

Analysis of biosynthetic intermediates from a blocked mutant of the elloramycin producer S. olivaceus Tü 2353 revealed differential antibacterial activity among structurally related tetracenomycins. Tetracenomycin D3 (1) exhibited moderate activity against Bacillus subtilis and Arthrobacter aurescens, whereas tetracenomycin B3 (2) and tetracenomycin D (D1) were completely inactive against both Gram-positive and Gram-negative bacteria. This demonstrates that even minor structural variations within the tetracenomycin/elloramycin pathway profoundly impact bioactivity [1].

Biosynthetic Intermediates Antibacterial SAR Tetracenomycin

Elloramycin Procurement: High-Value Application Scenarios Driven by Comparative Evidence


Structure-Activity Relationship (SAR) Studies Focused on Glycosylation-Dependent Antitumor Activity

Elloramycin serves as an essential positive control and reference scaffold for SAR studies investigating the role of 8-O-glycosylation and sugar methylation in antileukemic potency. Researchers conducting proliferation inhibition assays with L-1210 cells should procure elloramycin as the fully glycosylated, permethylated benchmark against which to compare partially methylated analogs, aglycone derivatives (e.g., elloramycinone), and synthetic 8-O-alkyl variants. The established rank-order of activity (8-O-methylelloramycinone > elloramycin > elloramycinone) provides a quantitative framework for validating new derivatives [1].

Combinatorial Biosynthetic Engineering of Novel Glycodiversified Natural Products

Laboratories engaged in metabolic engineering and combinatorial biosynthesis should utilize the elloramycin biosynthetic gene cluster (specifically cos16F4 harboring elmGT) as a validated platform for generating glycodiversified compound libraries. The well-documented promiscuity of ElmGT toward at least 11 different NDP-sugar donors—including both L- and D-configured sugars—enables the predictable production of novel tetracenomycin analogs when co-expressed with heterologous sugar biosynthetic cassettes. Procurement of elloramycin itself may serve as an analytical standard for HPLC monitoring of fermentation yields and as a reference for structural elucidation of new analogs via NMR and mass spectrometry [2][3].

Antibacterial Screening Panels Requiring Weak but Specific Gram-Positive Activity

For antimicrobial screening programs that require a weakly active control compound with a narrow spectrum limited to Gram-positive bacteria (especially streptomycetes), elloramycin offers a reproducible, well-characterized option. Its complete lack of activity against Gram-negative bacteria and its distinct inactivity in the aglycone form make it a valuable tool for validating assay sensitivity and for distinguishing glycoside-dependent mechanisms from aglycone-mediated effects. Procurement of elloramycin is preferable to tetracenomycin C or other analogs due to its better-defined bioactivity profile [4].

Investigations of Selective Antileukemic Mechanisms in L-1210 Versus P388 Models

Elloramycin's unique selectivity profile—active against L-1210 leukemia stem cells in vitro but inactive against P388 leukemia in vivo—positions it as a specialized tool compound for dissecting differential susceptibility mechanisms between these two murine leukemia models. Researchers aiming to identify molecular determinants of L-1210-specific sensitivity should procure elloramycin to use as a probe, contrasting its effects with those of broader-spectrum anthracyclines that exhibit activity in both models. This application scenario is supported by direct experimental evidence distinguishing elloramycin's in vivo performance from other anthracycline-class compounds [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elloramycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.